
3,3-Diethyloxetane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyloxetane-2-carboxamide is an organic compound that belongs to the oxetane family. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical properties. The presence of the carboxamide group in this compound makes it a valuable compound in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyloxetane-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cationic polymerization of 3,3-diethyloxetane, which leads to a mixture of polymer and cyclic oligomers . The cyclic tetramer is the most important oligomer and is formed in 20–35% yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale cationic polymerization processes, utilizing catalysts to enhance yield and selectivity. The reaction conditions are optimized to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethyloxetane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxetanes, amine derivatives, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
3,3-Diethyloxetane-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Diethyloxetane-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of specific pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyloxetane: Similar in structure but with methyl groups instead of ethyl groups.
3,3-Diethyloxetane: Lacks the carboxamide group, making it less versatile in certain applications.
Indole-2-carboxamide: Shares the carboxamide group but has a different core structure, leading to different biological activities.
Uniqueness
3,3-Diethyloxetane-2-carboxamide is unique due to its combination of the strained oxetane ring and the reactive carboxamide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
3,3-diethyloxetane-2-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-3-8(4-2)5-11-6(8)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10) |
InChI-Schlüssel |
OUXLFEXOGRSSTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1C(=O)N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



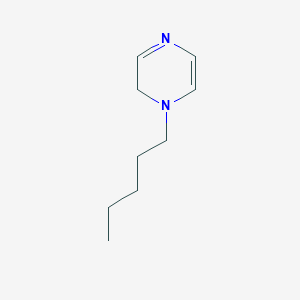
![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)
![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine](/img/structure/B11919719.png)

![5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919732.png)
![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)
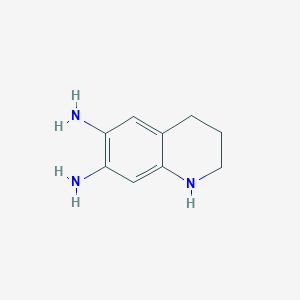
![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)
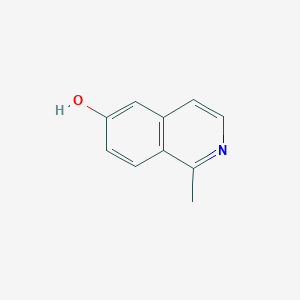
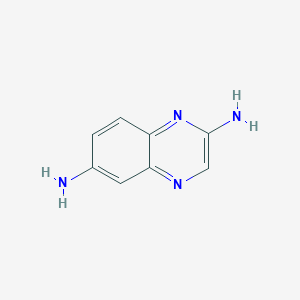
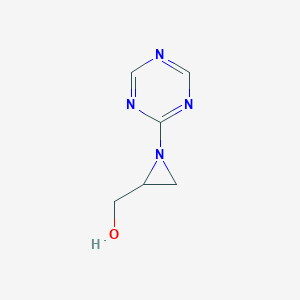
![9-Oxa-1,3,5-triazaspiro[5.5]undecane](/img/structure/B11919766.png)
